molecular formula C8H14O B1618317 2-Cyclohexylideneethanol CAS No. 932-89-8

2-Cyclohexylideneethanol

Cat. No. B1618317
CAS RN: 932-89-8
M. Wt: 126.2 g/mol
InChI Key: STMMZXSFWVMHSA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Cyclohexylideneethanol can be achieved through various methods. One such method involves the use of retrosynthetic analysis, which is a strategy for alcohol synthesis . This approach involves reasoning backwards from the structure of the target molecule to arrive at the starting materials needed for the synthesis .


Molecular Structure Analysis

The molecular structure of 2-Cyclohexylideneethanol can be determined using various techniques such as single-crystal X-ray diffraction (SC-XRD) analysis and mass spectrometry . These techniques allow for the accurate determination of the molecular weight and the identification of the constituent atoms and their arrangement.


Chemical Reactions Analysis

The chemical reactions involving 2-Cyclohexylideneethanol can be studied using various electroanalytical tools . These tools can be used to investigate redox-active intermediates, from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy .


Physical And Chemical Properties Analysis

2-Cyclohexylideneethanol is a pale yellow liquid with a characteristic odor. It has a boiling point of 240-242 °C and a melting point of -29 °C.

Scientific Research Applications

High-Performance Liquid Chromatography (HPLC) Analysis

2-Cyclohexylideneethanol can be analyzed using reverse phase HPLC methods. This application is crucial for determining the purity and concentration of the compound in various samples. The method involves a mobile phase containing acetonitrile, water, and phosphoric acid, which can be modified for Mass-Spec compatibility by replacing phosphoric acid with formic acid .

2. [2 + 2] Cycloaddition in Chemical Synthesis The compound plays a role in [2 + 2] cycloaddition reactions, which are pivotal in the chemical synthesis of cyclobutane-containing natural products. This reaction mechanism is significant in the field of organic synthesis, contributing to the development of new pharmaceuticals and materials .

Nanotechnology Research

In nanotechnology, 2-Cyclohexylideneethanol may be involved in the synthesis or modification of nanomaterials. The compound’s properties could influence the production strategies and characterization methodologies within this sector .

Safety and Hazards

The safety data sheets for 2-Cyclohexylideneethanol provide information on its potential hazards . It’s important to handle this compound with appropriate safety measures to prevent exposure.

properties

IUPAC Name

2-cyclohexylideneethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c9-7-6-8-4-2-1-3-5-8/h6,9H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMMZXSFWVMHSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CCO)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20239330
Record name 2-Cyclohexylideneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20239330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexylideneethanol

CAS RN

932-89-8
Record name Cyclohexylideneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=932-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclohexylideneethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyclohexylideneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20239330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclohexylideneethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.055
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred solution of ethyl cyclohexylideneacetate (see route to this by Wadsworth and Emmons in Org. Synth. Coll. Vol 5 547) (3.00 g, 17.8 mmol) in dry ether (50 ml) under an atmosphere of nitrogen at 0° C. was added lithium aluminium hydride (407 mg, 10.7 mol) portionwise and the mixture stirred for 2 hours before quenching with dilute hydrochloric acid (2M; 20 ml). The mixture was filtered and the aqueous layer was separated and extracted further with ether (2×25 ml) and the combined ether layers washed with water (2×25 ml) and saturated sodium chloride solution (25 ml) and then dried over MgSO4. Filtration and evaporation of the solvent and distillation of the residue gave 2-cyclohexylidene ethanol (2.16 g, bp. 112° C. at 10 mmHg [Kugelrohr]).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclohexylideneethanol
Reactant of Route 2
2-Cyclohexylideneethanol
Reactant of Route 3
2-Cyclohexylideneethanol
Reactant of Route 4
2-Cyclohexylideneethanol
Reactant of Route 5
2-Cyclohexylideneethanol
Reactant of Route 6
2-Cyclohexylideneethanol

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